Thiol-C9-PEG4 (structurally synonymous with 11-mercaptoundecanol triethylene glycol ether) is a heterobifunctional linker characterized by a terminal thiol group, a hydrophobic aliphatic chain, and a hydrophilic oligoethylene glycol spacer terminating in a hydroxyl group. In procurement contexts, this compound is primarily sourced for two distinct material-science and pharmaceutical workflows: as a structural spacer in PROteolysis-TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and as a passivating reagent for Self-Assembled Monolayers (SAMs) on gold biosensor surfaces . The specific molecular architecture—combining an alkyl segment with a PEG segment—provides a highly predictable spatial length while balancing aqueous solubility with the capacity for dense van der Waals packing during surface functionalization .
Replacing Thiol-C9-PEG4 with generic alternatives compromises both biosensor manufacturability and bioconjugate efficacy. Substituting this compound with pure alkyl thiols (e.g., 11-mercapto-1-undecanol) yields stable monolayers but results in severe non-specific protein adsorption, rendering SPR and QCM biosensors unusable for complex biological samples . Conversely, substituting with pure PEG thiols (lacking the aliphatic chain) provides hydrophilicity but fails to achieve the dense van der Waals packing required for long-term monolayer stability, leading to rapid surface degradation . In pharmaceutical applications, replacing the C9-PEG4 spacer with shorter or purely aliphatic linkers alters the critical distance between conjugated ligands, frequently inducing steric clashes that abolish the target degradation efficiency (DC50) of PROTACs or the binding affinity of ADCs.
In the fabrication of SPR and QCM biosensors, controlling non-specific protein binding is a critical procurement requirement. When Thiol-C9-PEG4 (Hydroxy-EG3-undecanethiol) is utilized as a diluent in a 9:1 mixed SAM with a carboxyl-terminated thiol, it dramatically suppresses background noise . Quantitative SPR assays demonstrate that this specific mixed monolayer reduces non-specific serum protein adsorption to near the limits of detection (< 5 Resonance Units), whereas pure hydrophobic alkyl thiol monolayers exhibit > 500 RU of non-specific binding under identical conditions [1].
| Evidence Dimension | Non-specific protein adsorption (Resonance Units) |
| Target Compound Data | < 5 RU (9:1 mixed SAM with Thiol-C9-PEG4) |
| Comparator Or Baseline | > 500 RU (Pure alkyl thiol SAM) |
| Quantified Difference | > 99% reduction in non-specific binding noise |
| Conditions | SPR biosensor gold chip exposed to complex biological serum |
Biosensor manufacturers must procure this specific PEG-alkyl hybrid to ensure baseline stability and eliminate false positives in clinical diagnostics.
The structural architecture of Thiol-C9-PEG4—combining an aliphatic chain with a PEG segment—is engineered to solve the instability issues of pure PEG thiols . The C9/C11 alkyl chain enables dense van der Waals packing, forming highly ordered, crystalline-like monolayers that withstand repeated washing and extended buffer exposure, maintaining functionality for >30 days [1]. In contrast, pure PEG thiols lacking the hydrophobic packing segment form disordered, liquid-like monolayers that desorb or degrade within 2 to 5 days under identical aqueous conditions .
| Evidence Dimension | Monolayer functional shelf-life in aqueous buffer |
| Target Compound Data | > 30 days stability |
| Comparator Or Baseline | 2–5 days stability (Pure PEG thiols) |
| Quantified Difference | > 6-fold increase in monolayer operational lifespan |
| Conditions | Gold surface immersed in physiological buffer at room temperature |
Industrial buyers selecting surface-functionalization reagents must prioritize the alkyl-PEG hybrid over pure PEG thiols to ensure the long-term shelf life of manufactured biosensor chips.
The spacer length of a PROTAC linker dictates the ability of the E3 ligase and the target protein to form a stable ternary complex without steric hindrance . Expanding a PROTAC linker from a short, rigid structure (e.g., PEG2) to the ~15–20 Å flexible spacer provided by the Thiol-C9-PEG4 architecture frequently relieves these steric clashes. In optimized degrader libraries, this specific spacer elongation has been shown to shift the degradation concentration (DC50) from >1 µM (largely inactive) to the highly potent low nanomolar range (<10 nM).
| Evidence Dimension | Target protein degradation efficiency (DC50) |
| Target Compound Data | < 10 nM (Optimized C9-PEG4 linker) |
| Comparator Or Baseline | > 1 µM (Sterically hindered short linkers) |
| Quantified Difference | > 100-fold improvement in degradation potency |
| Conditions | In vitro cell-based targeted protein degradation assays |
Medicinal chemistry procurement teams select this specific chain length to systematically screen and optimize the spatial geometry of targeted protein degraders.
Directly leveraging its ability to form dense, highly ordered self-assembled monolayers (SAMs) that resist non-specific protein binding, this compound is procured as an essential passivating diluent (often mixed 9:1 with carboxyl-thiols) for commercial gold-surface biosensors .
Procured by medicinal chemists to provide a highly specific ~15–20 Å spacer length, Thiol-C9-PEG4 balances aqueous solubility with structural flexibility, enabling the stable ternary complex formation required for low-nanomolar target degradation .
Utilized in bioconjugation workflows where the terminal thiol reacts with maleimide-functionalized payloads, relying on the PEG4 segment to maintain conjugate solubility and the aliphatic chain to provide necessary spatial separation from the antibody surface .